4-(Benzyloxy)-2-fluorobutanoic acid

Overview

Description

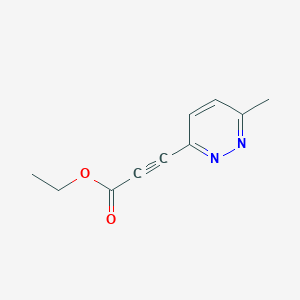

“4-(Benzyloxy)-2-fluorobutanoic acid” is a complex organic compound. It likely contains a carboxylic acid group (-COOH), a fluorine atom attached to the second carbon in the butanoic acid chain, and a benzyloxy group attached to the fourth carbon .

Synthesis Analysis

The synthesis of such a compound could potentially involve several steps, including the introduction of the benzyloxy group and the fluorine atom at specific positions in the butanoic acid molecule. One possible method could involve a Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds .Molecular Structure Analysis

The exact molecular structure would depend on the specific locations of the benzyloxy group and the fluorine atom on the butanoic acid molecule. The compound likely has a linear or slightly bent structure due to the butanoic acid chain, with the benzene ring of the benzyloxy group potentially adding some degree of planarity .Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, “this compound” could potentially undergo various reactions, such as nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Factors influencing these properties could include the presence of the polar carboxylic acid group, the electronegative fluorine atom, and the relatively nonpolar benzyloxy group .Scientific Research Applications

G Protein-Coupled Receptor 40 Agonists

4-(Benzyloxy)-2-fluorobutanoic acid derivatives have been explored for their potential as G protein-coupled receptor 40 (GPR40) agonists. GPR40 plays a significant role in enhancing glucose-stimulated insulin secretion from pancreatic β-cells, making it a promising target for type 2 diabetes treatment. Chemical modifications of benzyloxyphenylpropanoic acid, a compound with GPR40 agonist activity, led to the discovery of more potent agonists with promising pharmacological profiles and significant glucose-lowering effects in diabetic rats without causing hypoglycemia in normal rats, suggesting their potential as novel, glucose-dependent insulin secretagogues (Sasaki et al., 2011).

Cerebral Fatty Acid Metabolism Studies

Fluorinated analogs of this compound have been synthesized and evaluated for their potential in studying cerebral fatty acid metabolism. These studies aimed to understand the structural features conducive to in vivo radiotracers for this purpose. However, tissue distribution studies in rats indicated low cerebral uptakes of these analogs, suggesting limited suitability for such applications. Despite the modifications, the analogs showed poor brain-to-blood ratios, with some derivatives rapidly taken up by the liver rather than the brain, highlighting the challenges in creating effective radiotracers for cerebral fatty acid studies (Nagatsugi et al., 1995).

Neuroprotective Effects

Studies have also explored the neuroprotective effects of compounds structurally related to this compound, such as Sodium 4-Phenylbutyrate (4-PBA). 4-PBA has shown promise in treating conditions associated with endoplasmic reticulum stress, such as cerebral ischemia. Pre- or post-treatment with 4-PBA in therapeutic doses significantly reduced infarction volume, hemispheric swelling, apoptosis, and improved neurological status in a mouse model of hypoxia-ischemia. These findings suggest the potential of 4-PBA and related compounds in treating cerebral ischemia through the inhibition of ER stress-mediated apoptosis and inflammation (Qi et al., 2004).

Anticonvulsant Activity

Further branching of valproate-related carboxylic acids, such as this compound, has been investigated for their anticonvulsant effects and teratogenic activities. The introduction of additional carbon-branching in the side chains of compounds derived from valproic acid and its analogs has led to derivatives with low teratogenic activities while maintaining or enhancing anticonvulsant effects. These findings indicate that methyl-branched derivatives could represent a new class of antiepileptic agents with a favorable balance between efficacy and safety (Bojic et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-fluoro-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENIADVZVFKHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1485000.png)

![{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1485008.png)

![3-[(Oxolan-3-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1485012.png)

![1-[(4-Tert-butyl-1-fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485014.png)

![(3R,4R)-4-[(4-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1485015.png)

![1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485016.png)

![1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485017.png)

![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485018.png)